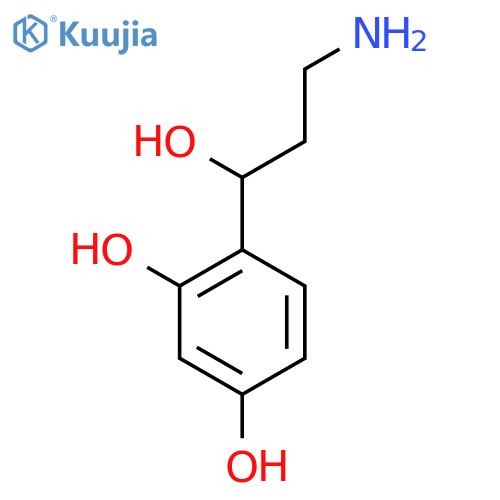Cas no 1514296-44-6 (4-(3-amino-1-hydroxypropyl)benzene-1,3-diol)
4-(3-アミノ-1-ヒドロキシプロピル)ベンゼン-1,3-ジオールは、ベンゼン環にヒドロキシル基とアミノプロパノール基が結合した芳香族化合物です。この化合物は、医薬品中間体や有機合成の分野で重要な役割を果たします。分子内に複数の官能基(ヒドロキシル基、アミノ基)を有するため、反応性が高く、多様な誘導体合成に適しています。特に、立体選択的反応やキラル合成における前駆体としての利用が注目されています。高い純度と安定性を兼ね備えており、精密有機合成において再現性の高い結果が得られる点が特長です。

1514296-44-6 structure
商品名:4-(3-amino-1-hydroxypropyl)benzene-1,3-diol
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-(3-amino-1-hydroxypropyl)benzene-1,3-diol
- 1514296-44-6
- EN300-1736524
-
- インチ: 1S/C9H13NO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,8,11-13H,3-4,10H2
- InChIKey: OADCKCBZMZTCKJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1O)O)CCN
計算された属性
- せいみつぶんしりょう: 183.08954328g/mol
- どういたいしつりょう: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736524-0.5g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.5g |
$739.0 | 2023-09-20 | ||
| Enamine | EN300-1736524-1.0g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 1g |
$770.0 | 2023-06-04 | ||
| Enamine | EN300-1736524-1g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 1g |
$770.0 | 2023-09-20 | ||
| Enamine | EN300-1736524-10.0g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 10g |
$3315.0 | 2023-06-04 | ||
| Enamine | EN300-1736524-5.0g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 5g |
$2235.0 | 2023-06-04 | ||
| Enamine | EN300-1736524-2.5g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 2.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1736524-0.05g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.05g |
$647.0 | 2023-09-20 | ||
| Enamine | EN300-1736524-0.1g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.1g |
$678.0 | 2023-09-20 | ||
| Enamine | EN300-1736524-0.25g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 0.25g |
$708.0 | 2023-09-20 | ||
| Enamine | EN300-1736524-5g |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol |
1514296-44-6 | 5g |
$2235.0 | 2023-09-20 |
4-(3-amino-1-hydroxypropyl)benzene-1,3-diol 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1514296-44-6 (4-(3-amino-1-hydroxypropyl)benzene-1,3-diol) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
